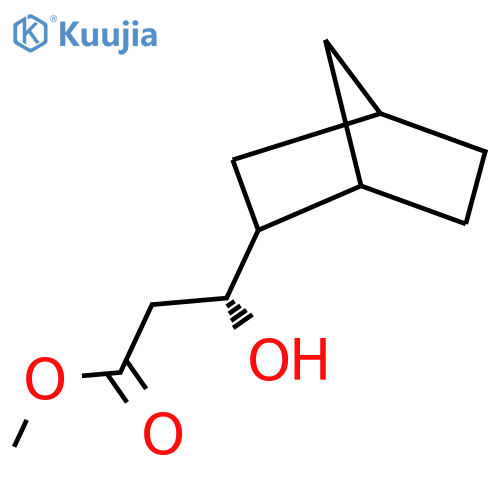

Cas no 2228054-87-1 (methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate)

2228054-87-1 structure

商品名:methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate

methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate

- 2228054-87-1

- methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate

- EN300-1744770

-

- インチ: 1S/C11H18O3/c1-14-11(13)6-10(12)9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3/t7?,8?,9?,10-/m1/s1

- InChIKey: WRDZCRAFNXZUDX-SYZWKDNESA-N

- ほほえんだ: O[C@H](CC(=O)OC)C1CC2CCC1C2

計算された属性

- せいみつぶんしりょう: 198.125594432g/mol

- どういたいしつりょう: 198.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.5Ų

methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744770-0.25g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-0.1g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 0.1g |

$1508.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-5.0g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 5g |

$4972.0 | 2023-06-03 | ||

| Enamine | EN300-1744770-10.0g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 10g |

$7373.0 | 2023-06-03 | ||

| Enamine | EN300-1744770-2.5g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-10g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 10g |

$7373.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-0.5g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-1g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 1g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-0.05g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1744770-1.0g |

methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |

2228054-87-1 | 1g |

$1714.0 | 2023-06-03 |

methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

2. Water

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2228054-87-1 (methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量